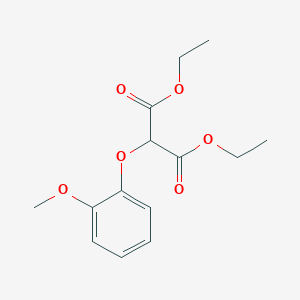

Diethyl (2-methoxyphenoxy)propanedioate

Description

Contextualization within Modern Organic Synthesis and Chemical Research

In the landscape of modern organic synthesis, molecules are often designed and created to serve as versatile building blocks. Diethyl (2-methoxyphenoxy)propanedioate fits this description by combining the reactive potential of a malonic ester with the structural and electronic properties of a substituted aromatic ether. This unique combination allows it to be a precursor or intermediate in specialized synthetic pathways. Its value lies not as an end-product itself, but as a component that can be chemically modified to construct larger, more complex molecular architectures.

Significance of Propanedioate and Phenoxy Ether Chemistry in Advanced Organic Synthesis

The two primary components of the molecule's structure, the propanedioate and phenoxy ether moieties, are each highly significant in the field of organic synthesis.

The propanedioate portion, specifically as a diethyl ester of malonic acid, is a cornerstone of classic carbon-carbon bond-forming reactions. patsnap.com The "malonic ester synthesis" is a fundamental method for preparing substituted carboxylic acids. chemistrylearner.comwikipedia.orglibretexts.org The reactivity of the methylene (B1212753) group (-CH2-) positioned between the two ester functions is heightened, making its hydrogen atoms acidic and easily removed by a base. chemistnotes.com This allows for the attachment of one or two alkyl groups, providing a versatile route to a wide array of compounds. chemistnotes.com Malonic esters are pivotal in the synthesis of various pharmaceuticals, including barbiturates, sedatives, and anticonvulsants, as well as vitamins B1 and B6. wikipedia.orgwikipedia.org

The phenoxy ether moiety is also a recurring and important structural motif, particularly in medicinal chemistry and natural products. acs.orgnih.gov Phenolic ethers are found in a large number of FDA-approved pharmaceuticals. acs.orgnih.gov This group can influence a molecule's physicochemical properties, such as hydrophobicity, which can affect how a drug is absorbed and distributed. wikipedia.org The ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can engage in π–π stacking interactions, both of which can be crucial for a molecule's ability to bind to a biological target. nih.gov The phenoxy group is often considered a "privileged scaffold" in drug design because of its frequent appearance in biologically active compounds. nih.govmdpi.com

Overview of Current and Potential Academic Research Directions for this compound

Current research involving this compound is primarily focused on its role as a chemical intermediate. It is identified as a useful research compound for synthetic applications.

One potential, though not yet widely explored, area of research is its use as a monomer in polymerization reactions. The diester functionality could be used to create polyester chains, while the (2-methoxyphenoxy) group would impart specific characteristics to the resulting polymer, such as modified thermal stability or solubility.

Furthermore, the structure of the compound lends itself to potential applications in the development of novel ligands for catalysis. The oxygen atoms of the ether, methoxy (B1213986), and ester groups could act as coordination sites for metal ions, although this application has not been extensively reported. The primary pathway for this molecule's use in research involves its chemical transformations, such as hydrolysis of the ester groups to form (2-methoxyphenoxy)propanedioic acid, followed by thermal decarboxylation to yield 2-(2-methoxyphenoxy)acetic acid. These reactions demonstrate its utility as a precursor for creating other specifically substituted molecules.

Chemical Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₆ |

| Molecular Weight | 282.29 g/mol |

| Common Synonyms | Diethyl (2-methoxyphenoxy)malonate chemicea.com |

| Propanedioic acid, (2-methoxyphenoxy)-, diethyl ester chemicea.com | |

| 1,3-Diethyl 2-(2-methoxyphenoxy)propanedioate chemicea.com |

| CAS Number | 20730-58-9 |

Table 2: General Synthesis Parameters

The primary method for synthesizing this compound is a variation of the Williamson ether synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Condition |

| Guaiacol (B22219) (2-methoxyphenol) | Diethyl bromomalonate or Diethyl chloromalonate | Sodium Ethoxide or Sodium Hydroxide (B78521) | Ethanol (B145695) or Toluene | Reflux |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-methoxyphenoxy)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-9-7-6-8-10(11)17-3/h6-9,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUXZGQASDDLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Methoxyphenoxy Propanedioate

Established Reaction Pathways for Diethyl (2-methoxyphenoxy)propanedioate Synthesis

The traditional synthesis of this compound is primarily achieved through a variation of the Williamson ether synthesis. This method involves the reaction of a guaiacol (B22219) (2-methoxyphenol) salt with a diethyl halomalonate. A closely related synthesis, that of Dimethyl 2-(2-methoxyphenoxy)malonate, provides a well-documented blueprint for this transformation, achieving a high yield of 94%. derpharmachemica.com

A typical procedure involves the deprotonation of guaiacol using a suitable base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This nucleophilic phenoxide is then reacted with an electrophilic diethyl halomalonate, such as diethyl bromomalonate or diethyl chloromalonate, to form the desired ether linkage via a nucleophilic substitution reaction.

Table 1: Reaction Parameters for the Synthesis of Dialkyl (2-methoxyphenoxy)propanedioate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| Guaiacol | Dimethyl 2-chloromalonate | Sodium Hydroxide | Toluene | Reflux | 94% | derpharmachemica.com |

| Guaiacol | Diethyl bromomalonate | Sodium Ethoxide | Ethanol (B145695) | Reflux | High (expected) | General |

Mechanistic Investigations of Esterification Reactions

While the primary bond formation in the synthesis of this compound is an ether linkage, the propanedioate moiety itself is a diethyl ester. The formation of the precursor, diethyl malonate, is typically achieved through the Fischer esterification of malonic acid with ethanol in the presence of an acid catalyst.

The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, diethyl malonate. This process is repeated for the second carboxylic acid group of malonic acid.

Exploration of Etherification Strategies for the (2-methoxyphenoxy) Moiety

The core of the synthesis is the formation of the C-O bond between the guaiacol ring and the malonate backbone. The most direct and established method is a Williamson-type ether synthesis. wikipedia.org

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com In this process, the phenoxide ion of guaiacol, a potent nucleophile, attacks the carbon atom of diethyl bromomalonate that is bonded to the bromine atom. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group in a single, concerted step. For this reaction to be efficient, the alkylating agent (diethyl bromomalonate) is a secondary halide, which is suitable for the SN2 reaction.

Alternative etherification strategies, though less common for this specific molecule, include copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig amination reactions adapted for C-O bond formation. organic-chemistry.orgrsc.org These methods are particularly useful for forming diaryl ethers but can be applied to the arylation of enolates under certain conditions.

Carbon-Carbon Bond Forming Reactions in the Propanedioate Framework Construction

The construction of the substituted propanedioate framework itself relies on carbon-carbon bond-forming reactions. The malonic ester synthesis is a classic example of this, where the enolate of diethyl malonate acts as a nucleophile to attack an alkyl halide. algoreducation.comorganic-chemistry.org While in the synthesis of this compound the key step is C-O bond formation, a related approach involves the C-arylation of diethyl malonate.

Modern methods for the C-arylation of diethyl malonate often employ transition metal catalysis. For instance, a mild, copper-catalyzed arylation of diethyl malonate with aryl iodides has been developed, utilizing CuI and 2-phenylphenol (B1666276) as a ligand. organic-chemistry.orgnih.gov Palladium-catalyzed reactions have also been shown to be effective for the arylation of malonates with aryl bromides and chlorides, using sterically hindered phosphine (B1218219) ligands. berkeley.edu These C-C bond-forming reactions, while not directly producing the target molecule, are fundamental to the broader chemistry of substituted malonic esters.

Development of Novel and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and environmentally benign methods. These principles are applicable to the synthesis of this compound, with a focus on catalytic methods and greener reaction conditions.

Catalytic Methods for Enhanced Synthetic Efficiency

To improve the efficiency of the etherification step, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for reactions involving a water-soluble reactant (like a phenoxide salt) and a water-insoluble reactant (like a haloalkane) in an organic solvent. scribd.comgoogle.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the reaction occurs. This can lead to faster reaction rates, milder reaction conditions, and higher yields. researchgate.net

For the related C-O bond-forming reactions, copper and palladium catalysts have shown significant promise. Copper(I) iodide, often in combination with a ligand like 2-phenylphenol or N,N-dimethylglycine, can catalyze Ullmann-type couplings between phenols and aryl halides under milder conditions than the traditional high-temperature requirements. organic-chemistry.orgorganic-chemistry.org Palladium-based catalysts, well-known for the Buchwald-Hartwig reaction, can also be adapted for the synthesis of aryl ethers. organic-chemistry.org

Table 2: Comparison of Catalytic Approaches for C-O and C-C Bond Formation in Malonate Derivatives

| Reaction Type | Catalyst/Ligand | Base | Solvent | Key Advantage | Reference |

| O-Arylation | CuI / 2-phenylphenol | Cs2CO3 | N/A | Mild conditions, good functional group tolerance | organic-chemistry.org |

| O-Arylation | Pd(OAc)2 / N-heterocyclic carbene | NaH | N/A | Efficient for diaryl ethers | organic-chemistry.org |

| C-Alkylation | Phase-Transfer Catalyst (e.g., TBAB) | K2CO3 | DMF | Enhanced reaction rate and conversion | google.com |

| C-Arylation | Palladium / P(t-Bu)3 | N/A | N/A | General for aryl bromides and chlorides | berkeley.edu |

Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, efforts can be made to reduce the environmental impact of the synthesis of this compound. One key area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. For the Williamson ether synthesis, options include the use of ionic liquids or deep eutectic solvents, which have negligible vapor pressure and can often be recycled. numberanalytics.com

Solvent-free reaction conditions represent another significant green improvement. The etherification of phenols has been shown to proceed efficiently in the presence of a solid base like potassium carbonate without any solvent, leading to high purity products and simplified workup. researchgate.net Furthermore, conducting the Williamson synthesis in aqueous media, assisted by surfactants to create micelles, can eliminate the need for organic solvents altogether. researchgate.net This approach is particularly attractive from an environmental and safety perspective. The use of microwave irradiation can also contribute to a greener process by significantly reducing reaction times and energy consumption. researchgate.netnumberanalytics.com

Advanced Chemical Reactivity and Transformation Mechanisms of Diethyl 2 Methoxyphenoxy Propanedioate

Mechanistic Studies of Hydrolysis and Transesterification Reactions of Diester Functionality

The diethyl ester groups of the propanedioate moiety are susceptible to nucleophilic attack, leading to hydrolysis or transesterification under appropriate catalytic conditions.

Hydrolysis: The conversion of the diester to the corresponding dicarboxylic acid, (2-methoxyphenoxy)propanedioic acid, can be achieved through either acid- or base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis: This reaction proceeds via a saponification mechanism. A hydroxide (B78521) ion attacks one of the ester carbonyl carbons, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide ion, yielding a carboxylate and ethanol (B145695). The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid under the basic conditions. The hydrolysis of the second ester group follows the same pathway. However, for substituted malonates, harsh basic conditions can sometimes lead to decomposition or subsequent decarboxylation. beilstein-journals.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, regenerating the acid catalyst. This process occurs for both ester groups. This equilibrium-controlled reaction is typically driven forward by using a large excess of water.

Transesterification: This process involves the exchange of the ethyl groups of the ester with another alkyl group from an alcohol (R'-OH). masterorganicchemistry.com Like hydrolysis, it can be catalyzed by either acid or base.

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon. The mechanism is analogous to base-catalyzed hydrolysis, with an ethoxide ion as the leaving group. To ensure high conversion, the reactant alcohol is often used as the solvent. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: The reaction follows a pathway similar to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Studies on structurally related malonate esters have shown that hydrolysis can sometimes proceed through more complex pathways, potentially involving initial hydrolysis of one ester followed by a decarboxylative fragmentation, especially if the substituent structure allows for it. nih.gov

Table 1: Summary of Hydrolysis and Transesterification Reactions

| Reaction | Catalyst | Nucleophile | Typical Conditions | Product(s) |

| Hydrolysis | NaOH (aq) | OH⁻ | Reflux | (2-methoxyphenoxy)propanedioic acid disodium (B8443419) salt |

| Hydrolysis | H₂SO₄ (aq) | H₂O | Reflux in excess water | (2-methoxyphenoxy)propanedioic acid, Ethanol |

| Transesterification | NaOR' | R'O⁻ | Reflux in R'OH | Dialkyl (2-methoxyphenoxy)propanedioate, Ethanol |

| Transesterification | H₂SO₄ | R'OH | Reflux in R'OH | Dialkyl (2-methoxyphenoxy)propanedioate, Ethanol |

**3.2. Investigation of Decarboxylation Pathways and Derivatives Formation

Malonic acids and their derivatives are well-known for undergoing decarboxylation upon heating. The primary pathway to decarboxylation for diethyl (2-methoxyphenoxy)propanedioate first involves hydrolysis of the diester to form (2-methoxyphenoxy)propanedioic acid.

When this substituted malonic acid is heated, it readily loses a molecule of carbon dioxide to form 2-(2-methoxyphenoxy)acetic acid. The mechanism typically involves the formation of a cyclic six-membered transition state, where the carboxylic acid proton is transferred to the carbonyl oxygen of the other carboxyl group, facilitating the elimination of CO₂ and formation of an enol intermediate, which then tautomerizes to the final acetic acid derivative.

Vigorous hydrolysis conditions, particularly with strong acids like a hydrobromic acid and acetic acid mixture, can lead to a one-pot hydrolysis and decarboxylation reaction, directly yielding the corresponding acetic acid derivative from the diester. beilstein-journals.orgbeilstein-journals.org This tendency for facile decarboxylation is a characteristic feature of 1,3-dicarboxylic acids. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Phenoxy Aromatic Ring

The reactivity of the aromatic ring towards substitution is influenced by the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the (diethyl propanedioate)oxy group (-OCH(COOEt)₂).

Nucleophilic Aromatic Substitution (NAS): NAS reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate and a good leaving group on the ring. libretexts.orgmasterorganicchemistry.com The phenoxy ring of this compound lacks a conventional leaving group (like a halide) and is not sufficiently activated by strong electron-withdrawing groups (like nitro groups) for typical NAS reactions to occur under standard conditions. The presence of the electron-donating methoxy group further disfavors this pathway. stackexchange.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Diethyl (5-nitro-2-methoxyphenoxy)propanedioate |

| Bromination | Br₂, FeBr₃ | Diethyl (5-bromo-2-methoxyphenoxy)propanedioate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Diethyl (5-acetyl-2-methoxyphenoxy)propanedioate |

Reactions Involving the Active Methylene (B1212753) Group of the Propanedioate Moiety

The methylene group (-CH₂-) in the propanedioate moiety is flanked by two electron-withdrawing ester groups, which significantly increases the acidity of its protons (pKa ≈ 13 in DMSO). This "active methylene" group can be readily deprotonated by a base to form a stabilized carbanion (enolate), which is a potent nucleophile.

The Knoevenagel condensation is a classic reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. wikipedia.org In the case of this compound, a mild base (like piperidine (B6355638) or diethylamine) is used to generate the enolate. researchgate.netresearchgate.net This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields a stable α,β-unsaturated product. amazonaws.com

This reaction is a powerful tool for C-C bond formation and is used to synthesize a wide array of substituted alkenes. organicreactions.org

The nucleophilic carbanion generated from the active methylene group can react with various electrophiles.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism introduces an alkyl group at the central carbon. mtak.hugoogle.com Stronger bases like sodium ethoxide or sodium hydride are typically used to ensure complete deprotonation. researchgate.net It is possible to perform a second alkylation by repeating the process, leading to a disubstituted derivative. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, yielding a β-keto compound. This reaction follows a similar nucleophilic addition-elimination pathway at the acyl carbon.

Halogenation: The active methylene group can be halogenated using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or copper(II) bromide to introduce a halogen atom at the α-position. researchgate.net

Table 3: Reactions at the Active Methylene Group

| Reaction Type | Electrophile | Reagent(s) | Product Type |

| Knoevenagel Condensation | Benzaldehyde | Piperidine, Ethanol | Diethyl 2-(2-methoxyphenoxy)-3-phenylprop-2-enedioate |

| Alkylation | Methyl Iodide | NaOEt, Ethanol | Diethyl 2-(2-methoxyphenoxy)butanedioate |

| Acylation | Acetyl Chloride | NaH, THF | Diethyl 2-acetyl-2-(2-methoxyphenoxy)propanedioate |

| Bromination | NBS | CCl₄ | Diethyl 2-bromo-2-(2-methoxyphenoxy)propanedioate |

Cyclization Reactions and Formation of Heterocyclic Ring Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its 1,3-dicarbonyl structure allows it to act as a three-carbon building block in cyclocondensation reactions with 1,3-dinucleophiles. derpharmachemica.com

A prominent example is the reaction with urea (B33335) or thiourea (B124793) in the presence of a strong base like sodium ethoxide. This reaction leads to the formation of substituted barbiturates or thiobarbiturates, respectively. The mechanism involves sequential nucleophilic attacks from the nitrogens of urea onto the ester carbonyls, with the elimination of two molecules of ethanol, to form a stable six-membered heterocyclic ring. nih.gov Similarly, reactions with other dinucleophiles like amidines can produce substituted pyrimidines. These reactions underscore the utility of malonic esters in constructing complex molecular architectures.

Reduction and Oxidation Chemistry of this compound

The reactivity of this compound in reduction and oxidation reactions is primarily dictated by the malonic ester functionality and the aromatic ring. While specific studies on this exact molecule are not prevalent, its behavior can be inferred from the well-established chemistry of related malonic esters and aromatic ethers.

Reduction Reactions:

The ester functionalities of the malonate group are generally resistant to catalytic hydrogenation under mild conditions. However, they can be reduced using powerful hydride-donating reagents. For instance, treatment with lithium aluminum hydride (LiAlH₄) would be expected to reduce both ester groups to their corresponding primary alcohols, yielding 2-(2-methoxyphenoxy)propane-1,3-diol.

The aromatic ether linkage is generally stable to most reducing conditions. However, under harsh conditions, cleavage of the ether bond could potentially occur. The methoxy group on the aromatic ring is also generally stable to reduction.

Oxidation Reactions:

The oxidation of this compound can be directed at the alpha-carbon of the malonate moiety. While the methine proton is sterically hindered by the bulky (2-methoxyphenoxy) group, it is activated by the two adjacent carbonyl groups. Oxidation of diethyl malonate itself can lead to diethyl oxomalonate (B1226002). wikipedia.org Several reagents can be employed for this transformation, as detailed in the table below. It is plausible that similar methodologies could be applied to this compound, which would result in the formation of diethyl (2-methoxyphenoxy)oxopropanedioate.

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Dinitrogen Tetroxide (N₂O₄) | Diethyl isonitrosomalonate | Diethyl oxomalonate | 90 (crude) | wikipedia.org |

| Sodium Chlorite (NaClO₂) | Diethyl malonate | Diethyl oxomalonate | 97 | wikipedia.org |

| Ozone (O₃) | Diethylethylidenemalonate | Diethyl oxomalonate | 62 | wikipedia.org |

| Selenium Dioxide (SeO₂) | Diethyl malonate | Diethyl oxomalonate hydrate | 23 | wikipedia.org |

This table presents data for the oxidation of diethyl malonate and related compounds to diethyl oxomalonate, a reaction that could potentially be applied to this compound.

The aromatic ring of the (2-methoxyphenoxy) group is activated towards electrophilic attack due to the electron-donating nature of the methoxy and ether oxygen atoms. Strong oxidizing agents could potentially lead to dearomatization or oxidative coupling reactions, though these are generally less controlled.

Catalytic Transformations and Ligand-Mediated Reactions Utilizing this compound

The synthesis of α-aryl malonates, such as this compound, often involves catalytic cross-coupling reactions. These same catalytic systems can be relevant to further transformations of the molecule.

Copper-Catalyzed Reactions:

A mild and general method for the synthesis of α-aryl malonates involves the copper-catalyzed coupling of an aryl iodide with diethyl malonate. organic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a copper(I) salt, a base such as cesium carbonate (Cs₂CO₃), and a ligand. 2-Phenylphenol (B1666276) has been identified as a crucial ligand in preventing side reactions. organic-chemistry.org This suggests that this compound could be synthesized via the copper-catalyzed reaction of 1-iodo-2-methoxybenzene with diethyl malonate.

| Aryl Halide | Catalyst | Ligand | Base | Product | Yield (%) | Reference |

| Iodobenzene | CuI | 2-Phenylphenol | Cs₂CO₃ | Diethyl phenylmalonate | 92 | organic-chemistry.org |

| 4-Iodotoluene | CuI | 2-Phenylphenol | Cs₂CO₃ | Diethyl (4-methylphenyl)malonate | 95 | organic-chemistry.org |

| 1-Iodo-4-methoxybenzene | CuI | 2-Phenylphenol | Cs₂CO₃ | Diethyl (4-methoxyphenyl)malonate | 99 | organic-chemistry.org |

This table showcases the scope of the copper-catalyzed arylation of diethyl malonate, a key method for synthesizing compounds structurally related to this compound.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are also powerful tools for the arylation of malonates. nih.gov These reactions can tolerate a wide range of functional groups and often employ sterically hindered phosphine (B1218219) ligands. Both aryl bromides and chlorides can be coupled with diethyl malonate using a suitable palladium catalyst and ligand system. nih.gov This methodology provides another synthetic route to this compound and related compounds. The choice of ligand is critical for the success of these transformations.

| Aryl Halide | Catalyst | Ligand | Base | Product | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | NaH | Diethyl (4-methylphenyl)malonate | 95 | nih.gov |

| 4-Chlorobenzonitrile | Pd(OAc)₂ | (1-Ad)P(t-Bu)₂ | NaH | Diethyl (4-cyanophenyl)malonate | 98 | nih.gov |

| 2-Bromotoluene | Pd₂(dba)₃ | (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂ | NaH | Diethyl (2-methylphenyl)malonate | 81 | nih.gov |

This table illustrates the versatility of palladium-catalyzed arylation of diethyl malonate with various aryl halides and ligands, representing a key catalytic transformation for this class of compounds.

Ligand-Mediated Transformations:

The reactivity of aryl malonates can be modulated through complexation with a transition metal fragment. For instance, the cyclopentadienyliron moiety can be used to activate an attached chlorobenzene (B131634) ring towards nucleophilic substitution by the enolate of a diethyl alkylmalonate. rsc.org This strategy allows for the synthesis of highly substituted arylmalonates that might be difficult to access through other methods. rsc.org While this is a synthetic application, it highlights the potential for ligand-mediated control over the reactivity of the aromatic portion of molecules like this compound.

Advanced Spectroscopic Analysis and Structural Elucidation of Diethyl 2 Methoxyphenoxy Propanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Comprehensive NMR data is fundamental for the structural elucidation of organic molecules.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Data Analysis

A full NMR analysis of Diethyl (2-methoxyphenoxy)propanedioate would require the acquisition and interpretation of several types of spectra.

¹H NMR: This would provide information on the chemical environment of the hydrogen atoms. Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methoxy (B1213986) group, a singlet for the methine proton of the malonate moiety, and multiplets for the aromatic protons.

¹³C NMR: This would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the ester groups, the carbons of the ethyl and methoxy groups, the methine carbon, and the aromatic carbons.

COSY (Correlation Spectroscopy): This 2D technique would establish the connectivity between neighboring protons, for instance, confirming the coupling between the CH₂ and CH₃ protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom.

Without experimental data, a detailed data table cannot be constructed.

Advanced NMR Techniques for Stereochemical Assignments

If this compound were chiral, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine its relative stereochemistry. However, based on its structure, the molecule is achiral, rendering these techniques inapplicable for stereochemical assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, characteristic absorption bands would be expected for:

C=O stretching: Strong absorptions for the ester carbonyl groups.

C-O stretching: Signals corresponding to the ester and ether linkages.

C-H stretching: For both aromatic and aliphatic C-H bonds.

Aromatic C=C stretching: Bands characteristic of the benzene (B151609) ring.

While IR data for the related dimethyl ester is available, showing absorptions at 1770, 1503, and 1446 cm⁻¹, specific data for the diethyl ester is not published. derpharmachemica.com

Mass Spectrometry (MS) Fragmentation Pattern Elucidation and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

MS: Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion and various fragment ions. The fragmentation pattern would help to confirm the structure. For substituted diethyl malonates, a common fragmentation is the loss of the diethyl malonate moiety. mdpi.com

HRMS: This technique would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₁₄H₁₈O₆). guidechem.com

No experimental mass spectrometry data for this compound has been found in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Investigations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. There are no published crystal structures for this compound. Studies on other substituted diethyl malonates have revealed details about their molecular conformation and how they pack in a crystal lattice. nih.govresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Isomers (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. As this compound is an achiral molecule, it does not have enantiomers and therefore would not exhibit a CD or ORD spectrum. This section is not applicable to the title compound.

Computational Chemistry and Theoretical Studies of Diethyl 2 Methoxyphenoxy Propanedioate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific computational studies focused on Diethyl (2-methoxyphenoxy)propanedioate. While research exists for structurally related compounds, such as diethyl malonate derivatives and other propanedioates, direct theoretical investigations into the electronic structure and reactivity of the title compound are not readily found.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Landscapes

No specific Density Functional Theory (DFT) studies detailing the ground state geometries or comprehensive conformational landscapes of this compound have been identified in the surveyed literature. Such studies would be valuable in understanding the molecule's preferred three-dimensional structures, including the orientation of the 2-methoxyphenoxy group relative to the propanedioate backbone and the conformational flexibility of the ethyl ester groups.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The scientific literature does not appear to contain studies where spectroscopic parameters (such as 1H NMR, 13C NMR, IR, and UV-Vis spectra) for this compound have been predicted using computational methods and then compared with experimental data. While experimental data for analogous compounds like dimethyl 2-(2-methoxyphenoxy)malonate exists, a direct computational-experimental comparison for the diethyl ester is absent. derpharmachemica.com

Analysis of Molecular Orbitals and Frontier Orbital Theory

A detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not available in published research. Such an analysis would provide insights into the molecule's reactivity, identifying potential sites for nucleophilic and electrophilic attack. Computational studies on different but related diethyl propanedioate derivatives have utilized frontier orbital analysis to understand reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No records of Molecular Dynamics (MD) simulations performed on this compound were found. MD simulations would be instrumental in exploring the molecule's dynamic behavior, conformational flexibility over time, and potential intermolecular interactions in various solvent environments.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

The modeling of reaction pathways and the characterization of transition states for chemical transformations involving this compound have not been a subject of published computational research. For instance, while the synthesis of its dimethyl analog, dimethyl 2-(2-methoxyphenoxy)malonate, from guaiacol (B22219) and dimethyl 2-chloromalonate is documented, the reaction mechanism has not been elucidated through computational modeling. derpharmachemica.com

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) in Related Series (if applicable)

No Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) studies that include this compound within a series of related compounds were identified. Such studies are valuable for predicting the reactivity and properties of new compounds based on their structural features but have not been applied to this specific molecule in the available literature.

Synthetic Utility and Applications of Diethyl 2 Methoxyphenoxy Propanedioate As a Building Block

Role in the Divergent Synthesis of Complex Organic Molecules

Divergent synthesis is a powerful strategy that enables the creation of a diverse library of compounds from a common intermediate. While specific literature detailing the use of diethyl (2-methoxyphenoxy)propanedioate in a divergent synthesis strategy is not extensively documented, its structure is well-suited for such approaches. The core malonate functionality allows for a variety of subsequent reactions.

The active methylene (B1212753) group of the malonate is readily deprotonated to form a nucleophilic carbanion. This intermediate can then react with a range of electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents. Furthermore, the two ester groups can be differentially manipulated or hydrolyzed and subsequently decarboxylated. This array of potential transformations from a single starting material embodies the principles of divergent synthesis, allowing for the generation of multiple distinct molecular scaffolds.

Precursor for the Construction of Specific Organic Scaffolds

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of various organic scaffolds, particularly heterocyclic systems and other structures derived from malonates.

Synthesis of Substituted Benzodioxanes and Analogous Heterocyclic Systems

Substituted aryloxymalonates are known precursors for the synthesis of heterocyclic compounds through cyclization reactions. wikipedia.org While specific examples detailing the direct conversion of this compound to benzodioxanes are not prevalent in the readily available literature, the general synthetic pathways for related compounds suggest its potential in this area.

The synthesis of benzodioxane rings often involves the reaction of a catechol with a suitable two-carbon electrophile. In a potential synthetic route, the guaiacol (B22219) moiety of this compound could be demethylated to reveal a catechol functionality. This intermediate could then undergo an intramolecular cyclization or a reaction with another suitable reagent to form the benzodioxane ring system. The specific reaction conditions would determine the final structure of the substituted benzodioxane.

Incorporation into Malonate-Derived Structures and Their Transformations

One of the most well-documented applications of a close analog of this compound is in the synthesis of pharmaceutical intermediates. Specifically, the dimethyl ester, dimethyl 2-(2-methoxyphenoxy)malonate, is a known key intermediate in the industrial synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension. derpharmachemica.com

The synthesis involves the O-alkylation of guaiacol with a dialkyl 2-chloromalonate in the presence of a base. derpharmachemica.com This reaction highlights the role of the (2-methoxyphenoxy)malonate as a crucial building block for introducing the guaiacoxy moiety onto a malonate backbone.

| Reactants | Product | Significance |

| Guaiacol and Dimethyl 2-chloromalonate | Dimethyl 2-(2-methoxyphenoxy)malonate | Key intermediate for Bosentan |

This malonate derivative can then undergo further transformations. The ester groups can be hydrolyzed and decarboxylated, or the active methylene proton can be removed to allow for further functionalization, demonstrating the versatility of this malonate-derived structure.

Applications in Multi-Step Total Synthesis Sequences

While a specific, named total synthesis of a complex natural product featuring this compound as a key intermediate is not extensively reported in academic literature, its role in the synthesis of Bosentan demonstrates its utility in complex, multi-step synthetic sequences. rsc.org The principles of malonic ester synthesis are fundamental in organic chemistry for the construction of carbon-carbon bonds and the introduction of functionalized acetic acid moieties. wikipedia.org

The general strategy of using a substituted malonic ester allows for the controlled assembly of molecular complexity. The (2-methoxyphenoxy) group can act as a directing group or be a key pharmacophore in the final target molecule. The ability to perform alkylation, hydrolysis, and decarboxylation reactions on the malonate core provides a reliable toolkit for chemists to build up complex molecular architectures step-by-step.

Design and Synthesis of Advanced Materials Precursors (purely chemical applications)

There is limited information in the public domain regarding the specific application of this compound in the design and synthesis of advanced materials precursors. However, the chemistry of malonate derivatives suggests potential applications in polymer chemistry. For instance, polyesters can be synthesized through the polycondensation of malonate esters with diols. rsc.org

The presence of the (2-methoxyphenoxy) group could impart specific properties to the resulting polymer, such as altered thermal stability, solubility, or the ability to coordinate with metal ions. The potential for further functionalization of the aromatic ring or the malonate backbone could also allow for the synthesis of functional polymers with tailored properties for specific applications.

Development of Novel Catalyst Ligands and Organocatalysts (if applicable)

The use of this compound in the development of novel catalyst ligands and organocatalysts is not a widely reported application. However, the structural motifs present in the molecule offer possibilities for such development. The aromatic ring and the oxygen atoms of the ester and ether groups could potentially act as coordination sites for metal centers, forming the basis of a polydentate ligand.

Derivatives and Analogues of Diethyl 2 Methoxyphenoxy Propanedioate in Academic Research

Structural Modifications and Their Influence on Chemical Reactivity and Synthetic Utility

The chemical behavior and synthetic applicability of Diethyl (2-methoxyphenoxy)propanedioate and its analogues are intricately linked to their molecular architecture. Researchers have systematically altered different parts of the molecule to modulate its electronic and steric properties, thereby fine-tuning its reactivity.

Exploration of Different Ester Derivatives (e.g., Dimethyl, Di-isopropyl)

One of the primary areas of investigation involves the variation of the ester groups. The change from a diethyl to a dimethyl or di-isopropyl ester can significantly impact the compound's reactivity due to both steric and electronic effects.

The synthesis of the Dimethyl (2-methoxyphenoxy)propanedioate analogue is well-documented. A common method involves the O-alkylation of guaiacol (B22219) (2-methoxyphenol) with dimethyl 2-chloromalonate in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as toluene. This reaction proceeds under reflux conditions to yield the desired product. derpharmachemica.com

While a specific synthesis for Di-isopropyl (2-methoxyphenoxy)propanedioate is not extensively detailed in the reviewed literature, its preparation can be inferred from general methods for synthesizing malonic esters. A plausible route would involve the esterification of (2-methoxyphenoxy)propanedioic acid with isopropanol (B130326) or the transesterification of the corresponding dimethyl or diethyl ester. Alternatively, the reaction of a salt of di-isopropyl malonate with a suitable 2-methoxyphenoxy-containing electrophile could be envisioned. The synthesis of di-isopropyl malonate itself is achievable through the esterification of cyanoacetic acid with isopropyl alcohol, followed by alcoholysis. chemicalbook.com

The nature of the alkyl group in the ester functionality influences the susceptibility of the carbonyl carbon to nucleophilic attack and the acidity of the α-hydrogen on the propanedioate backbone. Generally, the reactivity of malonic esters follows the order of methyl > ethyl > isopropyl, primarily due to increasing steric hindrance which can impede the approach of nucleophiles or bases.

Systematic Modifications of the Phenoxy Moiety (e.g., substituted phenoxy groups)

Systematic modifications of the phenoxy ring by introducing various substituents can profoundly alter the electronic properties of the entire molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can influence the reactivity of the propanedioate moiety.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density of the phenoxy ring. This increased electron density can be transmitted through the ether linkage, potentially affecting the acidity of the α-proton on the propanedioate backbone, albeit to a lesser extent than direct substitution on the backbone itself.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and haloalkanes (-CF3) decrease the electron density of the phenoxy ring. ucalgary.ca This inductive and/or resonance withdrawal of electron density can make the ether oxygen a poorer electron-donating group, which could slightly increase the acidity of the α-proton of the malonate.

The synthesis of such substituted phenoxy derivatives would typically involve the reaction of a substituted phenol (B47542) with a dialkyl halomalonate. For instance, a substituted guaiacol derivative could be used as the starting material to introduce modifications at various positions on the phenoxy ring. nih.gov

Functionalization and Substitution on the Propanedioate Backbone

The propanedioate backbone, specifically the central carbon atom, is a key site for functionalization. The presence of two activating ester groups renders the α-proton acidic and readily removable by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

C-Alkylation is a common transformation for malonic esters. The enolate of this compound can be reacted with a range of alkyl halides in an SN2 reaction to introduce an alkyl group at the central carbon. chemicalbook.comnih.gov The choice of base and reaction conditions is crucial to control mono- versus di-alkylation. Common bases include sodium ethoxide in ethanol (B145695).

This functionalization allows for the synthesis of a diverse array of α-substituted carboxylic acids after subsequent hydrolysis and decarboxylation of the malonic ester.

Synthesis and Comprehensive Characterization of Key Derivatives and Analogues

The synthesis of key derivatives of this compound follows established organic chemistry principles. For instance, the synthesis of Dimethyl (2-methoxyphenoxy)propanedioate is achieved by reacting guaiacol with dimethyl 2-chloromalonate. derpharmachemica.com

General Synthetic Scheme for Dialkyl (2-methoxyphenoxy)propanedioates:

Comprehensive characterization of these synthesized analogues is essential to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different protons and carbons.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester groups and the C-O stretches of the ether and ester functionalities.

Comparative Studies of Reactivity Profiles and Synthetic Applications across Analogues

While direct comparative studies focusing specifically on the dimethyl, diethyl, and di-isopropyl analogues of (2-methoxyphenoxy)propanedioate are not extensively reported, general principles of organic chemistry allow for predictions of their relative reactivity.

Reactivity Profiles:

The primary factors influencing the reactivity of these analogues are the steric and electronic effects of the ester groups.

Steric Hindrance: The bulkier di-isopropyl ester is expected to exhibit lower reactivity in reactions involving nucleophilic attack at the carbonyl carbon or deprotonation at the α-carbon compared to the dimethyl and diethyl esters. This is due to the increased steric congestion around the reactive centers.

Electronic Effects: The electronic donating effect of the alkyl groups is relatively similar (isopropyl > ethyl > methyl), but this effect is generally considered minor compared to the steric influence in this context.

These differences in reactivity can be exploited in synthetic applications. For example, the dimethyl ester might be preferred for reactions requiring higher reactivity, while the di-isopropyl ester could offer greater selectivity in certain transformations due to steric control.

Synthetic Applications:

The primary synthetic application of these malonate derivatives lies in their use as precursors to substituted carboxylic acids via the malonic ester synthesis. The general sequence involves:

Formation of the enolate.

Alkylation with an alkyl halide.

Hydrolysis of the diester to a dicarboxylic acid.

Decarboxylation upon heating to yield the substituted acetic acid.

The choice of the specific ester analogue can influence the efficiency of each of these steps. For instance, the hydrolysis of the ester groups might proceed at different rates depending on the alkyl chain.

Future Research Directions and Emerging Trends in Diethyl 2 Methoxyphenoxy Propanedioate Chemistry

Exploration of Unconventional Synthetic Methodologies

The classical synthesis of aryloxymalonates, including the dimethyl analogue of the title compound, typically involves a Williamson ether synthesis approach, reacting a phenol (B47542) (like guaiacol) with a dialkyl halomalonate in the presence of a base. derpharmachemica.com While effective, future research is expected to focus on more advanced and unconventional methodologies that offer improved efficiency, selectivity, and greener profiles.

Emerging synthetic strategies that could be applied include:

Transition Metal-Catalyzed Cross-Coupling: Copper- and palladium-catalyzed reactions have emerged as powerful tools for forming C-O and C-C bonds. Mild and general copper-catalyzed methods for the arylation of diethyl malonate with aryl iodides have been developed, which tolerate a wide range of functional groups and avoid the harsh conditions of some traditional methods. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. A protocol for the α-arylation of diethyl malonate using a copper catalyst under microwave conditions has been shown to be highly effective for producing key intermediates for heterocycle synthesis. researchgate.net

Phase-Transfer Catalysis (PTC): PTC offers a practical method for conducting reactions between reagents in immiscible phases. This technique has been successfully employed for the highly enantioselective α-alkylation of malonate derivatives, enabling the construction of challenging quaternary carbon centers, a valuable feature in medicinal chemistry. nih.govfrontiersin.orgresearchgate.net

Green Chemistry Approaches: A significant trend in the broader chemical industry is the move toward sustainability. marketresearchcommunity.com Future syntheses of Diethyl (2-methoxyphenoxy)propanedioate could explore the use of bio-based starting materials and enzymatic routes to reduce environmental impact. marketresearchcommunity.com

| Methodology | Typical Catalysts/Reagents | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Conventional (Williamson Ether) | Base (e.g., NaOH, NaH) | Well-established, straightforward | Standard route for synthesis | derpharmachemica.com |

| Copper-Catalyzed Arylation | CuI, Cu(OTf)₂ with a ligand | Mild conditions, high functional group tolerance | Alternative to using pre-formed halomalonates | researchgate.netorganic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | Cu(OTf)₂ / Picolinic acid | Rapid reaction times, improved yields | Process intensification and efficiency | researchgate.net |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium (B1175870) salts | Enantioselectivity, operational simplicity for multiphase systems | Synthesis of chiral analogues | nih.govfrontiersin.org |

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, mechanistic studies could focus on both its formation and its subsequent reactions. The classic malonic ester synthesis mechanism, involving enolate formation and alkylation, is well-documented. wikipedia.orgmasterorganicchemistry.com However, more advanced investigations are needed for newer catalytic systems.

Future research in this area could involve:

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), can elucidate complex reaction pathways. researchgate.net For instance, DFT has been used to probe the mechanism of nickel-catalyzed arylation reactions, revealing that reductive elimination is often the rate- and selectivity-determining step. rsc.org Such studies could be applied to the transition metal-catalyzed synthesis of the title compound to optimize catalyst and ligand choice.

Kinetic Studies: Detailed kinetic analysis of catalytic cycles can help identify bottlenecks and propose improvements.

Spectroscopic Interrogation: In-situ spectroscopic techniques can be used to observe reactive intermediates, providing direct evidence for proposed mechanisms. Studies on organocatalyzed additions involving diethyl malonate have shown that the catalyst can form an adduct with one of the reactants, and this adduct acts as the true catalytic species. mdpi.com Understanding such non-obvious mechanistic roles is key to innovation.

Development of New and Efficient Synthetic Applications in Organic Synthesis

Malonic esters are exceptionally versatile building blocks in organic chemistry. patsnap.com While the dimethyl analogue of this compound is a known intermediate for Bosentan, derpharmachemica.com the broader class of aryl malonates serves as precursors to α-aryl carboxylic acids, a core structure in many nonsteroidal anti-inflammatory drugs (NSAIDs). organic-chemistry.org

Future applications are likely to expand into more complex molecular architectures:

Synthesis of Heterocycles: α-Aryl malonates are valuable precursors for a diverse range of heterocyclic scaffolds. Research has demonstrated their utility in synthesizing benzodiazepines, isoquinolines, and pyrrolopyridines, which are privileged structures in medicinal chemistry. researchgate.net

Construction of Complex Carbocycles: Malonate nucleophiles are effective partners in palladium-catalyzed alkene difunctionalization reactions, providing access to highly substituted cyclopentane (B165970) rings in a single step with excellent diastereoselectivity. nih.gov

Asymmetric Synthesis: The development of methods for the enantioselective alkylation of malonates is a significant area of research, as it allows for the creation of enantioenriched products containing all-carbon quaternary centers, which are of high value in drug discovery. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability. nih.gov The integration of this compound chemistry with these platforms represents a significant avenue for future research.

Key areas of development include:

Continuous Synthesis: Designing a continuous flow process for the synthesis of this compound could lead to higher throughput and better process control compared to batch methods. Flow chemistry has been successfully applied to electrochemical C-O arylation, a reaction type directly relevant to the synthesis of the target compound. vapourtec.com

Automated Library Synthesis: Automated flow platforms enable the rapid synthesis of compound libraries for drug discovery. By integrating the synthesis of the arylmalonate core with subsequent diversification reactions in a continuous, automated sequence, libraries of novel analogues could be generated efficiently. vapourtec.com

Telescoped Reactions: Flow chemistry is ideal for "telescoping" multi-step sequences, where the output of one reactor flows directly into the next without intermediate purification. This could be applied to synthesize and then immediately functionalize this compound, streamlining the production of more complex target molecules.

Computational Design and Discovery of Novel this compound Analogues with Tuned Reactivity

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules with desired properties. For this compound, computational methods can guide the synthesis of novel analogues with fine-tuned reactivity, stability, and biological activity.

Future research will likely leverage the following computational approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of novel analogues. ssrn.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces are used to visualize the charge distribution on a molecule, predicting reactive sites for nucleophilic and electrophilic attack. nih.gov This can help anticipate the regioselectivity of reactions involving new analogues.

In Silico Screening and Molecular Docking: For applications in drug discovery, novel analogues can be designed and then computationally screened for their ability to bind to specific protein targets using molecular docking. nih.gov Furthermore, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted to prioritize the most promising candidates for synthesis. nih.gov

| Computational Method | Predicted Property | Application in Analogue Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies | Structural characterization and stability assessment | ssrn.com |

| HOMO-LUMO Analysis | Frontier orbital energy gap, chemical reactivity | Tuning reactivity by adding electron-donating/withdrawing groups | nih.gov |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Predicting regioselectivity in subsequent reactions | nih.gov |

| Molecular Docking | Binding affinity to biological targets | Designing analogues with potential therapeutic activity | ssrn.comnih.gov |

| In Silico ADMET Prediction | Pharmacokinetic and toxicity profiles | Prioritizing drug-like candidates for synthesis | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl (2-methoxyphenoxy)propanedioate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-methoxyphenol with diethyl propanedioate under acidic catalysis (e.g., H₂SO₄) at 60–80°C achieves moderate yields (40–60%). Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency, with polar aprotic solvents favoring faster kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted phenolic starting materials .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the ester and aromatic moieties, with the methoxy group appearing as a singlet at ~3.8 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies ester carbonyl stretches at ~1740 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). For crystalline derivatives, X-ray diffraction (XRD) with SHELX refinement resolves bond angles and torsional strain .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer : The compound serves as a precursor for synthesizing heterocycles (e.g., coumarins, flavones) via Claisen-Schmidt or Michael additions. Its electron-rich aryloxy group enables participation in photoinduced electron-transfer reactions, useful in materials science. In medicinal chemistry, it acts as a scaffold for prodrug development due to hydrolytic stability under physiological conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like cyclooxygenase-2 (COX-2), guiding structure-activity relationship (SAR) studies. Solvent effects are modeled using COSMO-RS to predict solubility and reaction feasibility .

Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Discrepancies in stereoselectivity (e.g., during asymmetric hydrogenation) are addressed via single-crystal XRD. For example, SHELXL-refined structures reveal non-covalent interactions (e.g., C–H···π) that stabilize transition states. Hirshfeld surface analysis quantifies intermolecular forces (e.g., van der Waals vs. hydrogen bonding), explaining deviations in enantiomeric excess (ee) across solvents .

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Methodological Answer : Stabilization involves storing the compound under inert gas (Ar/N₂) at –20°C, with desiccants (molecular sieves) to prevent hydrolysis. Catalytic degradation (e.g., Pd/C-mediated de-esterification) is minimized by pre-treating catalysts with coordinating ligands (e.g., PPh₃) to reduce Lewis acidity. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products .

Q. How can kinetic studies improve the scalability of synthetic protocols for this compound?

- Methodological Answer : Pseudo-first-order kinetics experiments identify rate-limiting steps (e.g., ester activation). Microreactor systems enhance heat/mass transfer for exothermic steps, achieving >90% yield in continuous flow setups. Design of Experiments (DoE) optimizes variables (temperature, stoichiometry) while minimizing byproduct formation. Pilot-scale trials (1–10 kg batches) validate robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.